1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound featuring a five-membered heterocyclic ring known as oxadiazole. This compound is characterized by the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in the oxadiazole ring, along with a cyclohexylamine moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, like [1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes caused by [1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine remain to be elucidated.
Biochemical Pathways
Given its structural similarity to other 1,2,4-oxadiazoles, it may affect pathways related to the function of its targets, potentially leading to downstream effects such as the inhibition of bacterial or viral replication .
Result of Action
Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the function of its targets, leading to a decrease in the replication of bacteria or viruses.
Preparation Methods
One common method for synthesizing oxadiazoles is through the reaction of carboxylic acids with amidoximes under dehydrative conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
- Oxidation and reduction reactions typically yield modified oxadiazole derivatives.
- Substitution reactions can produce a variety of substituted oxadiazole and cyclohexylamine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in specialty chemicals .
Comparison with Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
1,2,3-Oxadiazole: Less common but still relevant in certain applications.
Uniqueness:
- The presence of the cyclohexylamine moiety in 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine provides unique steric and electronic properties, making it distinct from other oxadiazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTAQHPPLIJNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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